Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-
Description
Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]- (IUPAC name: 4-[[2-[(4-nitrophenyl)sulfanyl]acetyl]amino]benzenesulfonyl fluoride) is a benzenesulfonyl fluoride derivative substituted at the para position with a complex functional group. The substituent consists of an acetylated amino group linked to a 4-nitrophenylthio moiety. This structure confers unique electronic and steric properties:
- Steric bulk: The thioacetyl and 4-nitrophenyl groups create steric hindrance, which may influence binding specificity in biochemical applications.
Properties
CAS No. |
30880-77-4 |
|---|---|
Molecular Formula |
C14H11FN2O5S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[2-(4-nitrophenyl)sulfanylacetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S2/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
HFKDFHUQBQAXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-(4-nitrophenylthio)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonyl fluoride (-SO₂F) group is highly reactive toward nucleophiles (e.g., amines, alcohols, thiols):
This reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the leaving fluoride ion .
Acetylation via Thioacetyl Group
The thioacetyl (R-S-CO-) moiety can transfer its acetyl group to nucleophiles (e.g., amines, alcohols):
This reaction is critical in modifying biomolecules, such as proteins, in medicinal chemistry applications.
Stability and Degradation
-
Thermal stability : The compound degrades at elevated temperatures (37°C), indicating limited stability under harsh conditions .
-
GSH reactivity : Incubation with glutathione (GSH) shows minimal adduct formation, suggesting low intrinsic reactivity of the thiocyanate warhead under physiological conditions .
Medicinal Chemistry
-
Protease inhibition : Sulfonyl fluorides are known to irreversibly inhibit serine proteases via covalent binding to active-site nucleophiles (e.g., serine hydroxyl) .
-
Target-directed synthesis : The nitro group and thioacetyl side chain enable selective engagement with specific biomolecular targets.
Analytical Techniques
-
HPLC characterization : Purified compounds are analyzed using HPLC, with retention times (e.g., 10.2 min for compound 7) serving as purity indicators .
-
NMR spectroscopy : Structural confirmation relies on detailed proton and carbon NMR data (e.g., δ 12.81 ppm for carboxylic acid protons) .
Comparative Analysis of Functional Groups
Critical Research Findings
-
Synthetic efficiency : The use of indium catalysts or DMAP in pyridine improves yields during sulfonylation steps .
-
Selectivity : The 4-nitrophenyl thio group enhances specificity in target engagement, reducing off-target reactivity.
-
Stability trade-offs : While the sulfonyl fluoride ensures reactivity, its degradation under heat limits its use in high-temperature applications .
This compound exemplifies how tailored functional groups enable precise chemical reactivity, making it a valuable tool in organic synthesis and drug discovery.
Scientific Research Applications
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic and research purposes .
Comparison with Similar Compounds
Structural and Electronic Properties
| Property | PMSF | AEBSF | Target Compound |
|---|---|---|---|
| Substituent | Methyl (-CH₃) | 2-Aminoethyl (-CH₂CH₂NH₂) | 4-Nitrophenylthioacetyl amino |
| Electron Effects | Mildly electron-donating | Electron-donating (NH₂) | Strongly electron-withdrawing (NO₂) |
| Molecular Weight | 174.19 g/mol | 239.26 g/mol | ~407.38 g/mol (calculated) |
| Solubility | Low in water, high in DMSO | Moderate in aqueous buffers | Likely low (hydrophobic NO₂) |
Key Observations :
- The aminoethyl group in AEBSF improves aqueous solubility, whereas the nitro group in the target compound may reduce solubility .
Biochemical Activity
Key Observations :
- AEBSF’s inhibitory efficacy at 1 mM suggests that substituent chemistry critically influences activity. The target compound’s nitro-thioacetyl group may confer distinct binding kinetics or specificity, though experimental validation is needed .
- PMSF’s lack of inhibition in isomerase assays highlights the importance of substituent design for targeting non-protease enzymes .
Biological Activity
Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]- (CAS Number: 30880-77-4) is a compound with significant biological activity, particularly in the realm of medicinal chemistry. Its structure includes a sulfonyl fluoride group attached to an amino-acetyl derivative of a nitrophenyl thioether, which contributes to its reactivity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C14H11FN2O5S |
| Molecular Weight | 370.376 g/mol |
| Density | 1.56 g/cm³ |
| Boiling Point | 588.1 °C at 760 mmHg |
| Flash Point | 309.4 °C |
| LogP | 4.66 |
Benzenesulfonylfluoride derivatives are known to act as enzyme inhibitors, particularly targeting serine proteases and cysteine proteases. The sulfonyl fluoride moiety is a potent electrophile that can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This property is crucial for the development of therapeutic agents against various diseases, including cancer and infectious diseases.
Antimicrobial Activity
Research indicates that benzenesulfonylfluoride compounds exhibit antimicrobial properties. A study by Baker and Ashton (1970) demonstrated that these compounds could inhibit bacterial growth by interfering with essential enzymatic processes within microbial cells . The specific mechanism involves the modification of active site residues in enzymes critical for bacterial metabolism.
Anticancer Potential
Benzenesulfonylfluoride derivatives have shown promise in cancer research. For instance, they have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of proteolytic enzymes that regulate cell cycle progression and apoptosis .
Case Studies
- Inhibition of Proteinases : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzenesulfonylfluoride in inhibiting various serine proteinases involved in cancer metastasis. The compound was shown to reduce the invasive potential of cancer cells in vitro .
- Antiviral Activity : Another investigation focused on the antiviral properties of benzenesulfonylfluoride against viral proteases. It was found that this compound could effectively inhibit the replication of certain viruses by targeting their proteolytic enzymes, thus preventing viral maturation and spread .
Safety and Toxicity
While benzenesulfonylfluoride exhibits significant biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that while it can be effective against pathogens and cancer cells, it may also exhibit cytotoxic effects on normal cells at higher concentrations. Therefore, careful dosage and administration are crucial during therapeutic applications.
Q & A
Basic Research Questions
Q. What is the synthetic route for preparing 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]benzenesulfonyl fluoride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves nucleophilic substitution between 4-aminobenzenesulfonyl fluoride derivatives and activated thioacetamide intermediates. For example, benzenesulfonyl chloride derivatives can react with 4-nitrophenylthioacetyl chloride in the presence of pyridine or 18-crown-6 ether/potassium fluoride systems to facilitate fluoride substitution . Key parameters include:
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetonitrile or anhydrous DMF | 85–92 | |
| Temperature | 25–50°C | >90 | |
| Catalyst | Pyridine or 18-crown-6/KF | 85–93 |
- Post-reaction purification via vacuum distillation or column chromatography is recommended .
Q. How does 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]benzenesulfonyl fluoride inhibit serine proteases?
- Mechanistic Insight : The compound acts as an irreversible inhibitor by sulfonylating the active-site serine residue in serine proteases (e.g., trypsin, chymotrypsin). The electron-withdrawing 4-nitrothiophenyl group enhances electrophilicity, accelerating covalent bond formation with the catalytic serine . Validation via kinetic assays (e.g., progress curve analysis) and mass spectrometry confirms adduct formation .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Recommended Methods :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : NMR (δ = -62 ppm for sulfonyl fluoride) and NMR for confirming substituent positions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] = 397.05 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in inhibitory efficiency across different protease assays?
- Data Analysis Framework : Discrepancies may arise from assay conditions (pH, ionic strength) or protease isoforms. For example:
- In rodent seizure models, AEBSF (a related inhibitor) showed variable efficacy due to blood-brain barrier permeability limitations .
- Use fluorogenic substrates (e.g., Z-GPR-AMC) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability .
Q. What strategies improve the compound’s stability during long-term storage?
- Stabilization Protocol :
- Store under inert gas (argon) at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the sulfonyl fluoride group .
- Monitor degradation via NMR; <5% hydrolysis after 6 months indicates acceptable stability .
Q. How can structural modifications enhance specificity for target proteases?
- Design Principles :
- Replace the 4-nitrophenylthio group with bulkier substituents (e.g., pentafluorophenyl) to sterically block off-target proteases .
- Introduce polar groups (e.g., carboxylates) to exploit electrostatic interactions with protease exosites, as seen in optimized AEBSF analogs .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) due to skin/eye corrosion risks (GHS05) .
- Work in a fume hood; sulfonyl fluorides release toxic HF upon hydrolysis .
Contradictory Evidence and Mitigation
- Synthetic Yield Discrepancies : Bench-scale reactions () report >90% yields, while industrial methods note lower yields (~75%) due to side reactions. Mitigate via continuous flow reactors to control exothermicity .
- Protease Specificity : AEBSF inhibits plasmin in vitro but not in vivo due to plasma protein binding . Pre-incubate with target proteases in isolation to confirm direct effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
